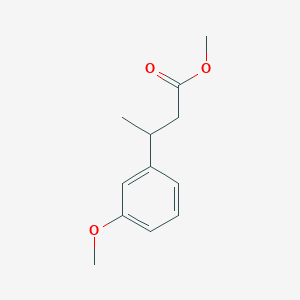

Methyl (R)-3-(3-Methoxyphenyl)butanoate

Description

Significance of Enantiomerically Pure Compounds in Advanced Chemical Disciplines

Enantiomerically pure compounds, which consist of a single enantiomer, are of paramount importance across various scientific fields, most notably in pharmacology and materials science. In the pharmaceutical industry, the therapeutic efficacy of a drug is often associated with one specific enantiomer, while the other may be inactive or, in some cases, elicit undesirable or even harmful side effects. nih.govnih.govresearchgate.netmdpi.com The distinct biological activities of enantiomers arise from their differential interactions with chiral biological targets such as enzymes and receptors. nih.govnih.govresearchgate.net Consequently, the use of single-enantiomer drugs can lead to improved therapeutic indices, lower dosages, and reduced side effects. nih.govnih.govresearchgate.netmdpi.com

Beyond pharmaceuticals, enantiomerically pure compounds are integral to the development of advanced materials. For instance, in materials science, the chirality of molecules can influence the macroscopic properties of polymers, liquid crystals, and nonlinear optical materials. In agrochemicals, one enantiomer of a pesticide may be effective against a target pest while the other is less harmful to beneficial organisms.

The Context of Methyl (R)-3-(3-Methoxyphenyl)butanoate within Chiral Butanoates

This compound belongs to the family of chiral 3-arylbutanoates. This class of compounds is of significant interest as they are valuable chiral building blocks for the synthesis of various biologically active molecules. The structural motif of a 3-arylbutanoate is found in the core of several pharmaceuticals and natural products. The "(R)" designation specifies the absolute configuration at the chiral center, which is crucial for its intended biological activity in a larger molecule. The "3-(3-Methoxyphenyl)" group indicates the presence of a methoxy-substituted phenyl ring at the third position of the butanoate chain, which can influence the molecule's electronic properties and how it binds to biological targets.

Chiral butanoates, in general, are versatile intermediates. For example, they can be transformed into chiral alcohols, amines, and other functional groups, making them valuable starting materials for the synthesis of more complex chiral molecules. The specific methoxy (B1213986) substitution on the phenyl ring in this compound provides a handle for further chemical modifications, potentially influencing the pharmacokinetic and pharmacodynamic properties of a final drug product.

Historical and Contemporary Approaches to Chiral Ester Synthesis

The synthesis of enantiomerically pure esters has evolved significantly over the years, moving from classical resolution techniques to highly efficient catalytic asymmetric methods.

Historical Approaches:

Historically, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures . This often involved the use of a chiral resolving agent to form diastereomeric salts, which could then be separated by physical methods such as crystallization. Another classical approach is chiral pool synthesis , which utilizes naturally occurring chiral molecules as starting materials. researchgate.net For esters, this could involve the esterification of a chiral alcohol or a chiral carboxylic acid.

Kinetic resolution , an early enzymatic method, involves the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. While effective, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer.

Contemporary Approaches:

Modern organic synthesis heavily relies on asymmetric catalysis to produce enantiomerically pure compounds directly. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product from a prochiral substrate.

For the synthesis of chiral esters like this compound, two prominent contemporary methods are:

Asymmetric Hydrogenation: This is one of the most powerful and widely used methods for the synthesis of chiral compounds. In the context of our target molecule, this would involve the asymmetric hydrogenation of a prochiral precursor, methyl 3-(3-methoxyphenyl)but-2-enoate. Chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine ligands, are employed to deliver hydrogen to one face of the double bond with high selectivity.

| Catalyst System | Typical Substrate | Enantiomeric Excess (ee) |

| Ru-BINAP | α,β-Unsaturated esters | >95% |

| Rh-DIPAMP | Enamides | >90% |

Dynamic Kinetic Resolution (DKR): This method is an advancement over traditional kinetic resolution. In DKR, the less reactive enantiomer of the starting material is continuously racemized in situ while the enzyme selectively reacts with the desired enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. For the synthesis of chiral butanoates, this often involves the enzymatic acylation of a racemic alcohol or the enzymatic hydrolysis of a racemic ester, coupled with a racemization catalyst.

| Enzyme | Racemization Catalyst | Acyl Donor | Typical Product ee |

| Novozym 435 (Candida antarctica lipase (B570770) B) | Ruthenium complex | Isopropenyl acetate | >99% |

| Pseudomonas cepacia lipase | Palladium complex | Vinyl acetate | >98% |

These contemporary methods offer significant advantages in terms of efficiency, selectivity, and atom economy, making them the preferred routes for the synthesis of enantiomerically pure esters in both academic and industrial settings.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-(3-methoxyphenyl)butanoate |

InChI |

InChI=1S/C12H16O3/c1-9(7-12(13)15-3)10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

CHCYPLMCXAVGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl R 3 3 Methoxyphenyl Butanoate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org For a target like Methyl (R)-3-(3-Methoxyphenyl)butanoate, this involves creating the chiral center at the C3 position with the (R) configuration. The main approaches to achieve this are through the use of chiral catalysts, which can be either metal complexes or small organic molecules (organocatalysts), or by temporarily incorporating a chiral auxiliary into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org

Asymmetric Catalysis for Carbon-Carbon Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.org Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation, organocatalytic reactions, and metal-catalyzed conjugate additions.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a key precursor would be methyl 3-(3-methoxyphenyl)but-2-enoate. The asymmetric hydrogenation of this α,β-unsaturated ester would directly yield the target compound.

The success of this reaction hinges on the design of the chiral catalyst, which typically consists of a transition metal (such as rhodium, ruthenium, or iridium) and a chiral ligand. researchgate.netethz.ch Chiral diphosphine ligands, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used and have proven effective for a broad range of substrates. ethz.ch The choice of metal and ligand is critical for achieving high enantioselectivity and catalytic activity. For instance, Ru(II)/BINAP systems have a broad substrate scope, including α,β-unsaturated carboxylic acids. ethz.ch The mechanism often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. wikipedia.org The steric and electronic properties of the ligand create a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to the desired enantiomer. wikipedia.org

Optimization of reaction parameters such as hydrogen pressure, temperature, and solvent is also crucial for maximizing both yield and enantiomeric excess (ee). ethz.ch

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methyl α-acetamidoacrylate | >95% | ethz.ch |

| Ru(OAc)₂ | (S)-BINAP | β-Keto esters | up to 100% | nih.gov |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Unfunctionalized Olefins | >99% | wikipedia.org |

| RuCl₂[(R)-BINAP] | (R)-BINAP | Allylic alcohols | 97% | ethz.ch |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. nih.govnih.gov For the synthesis of chiral butanoates, organocatalytic methods like asymmetric Michael additions are particularly relevant. researchgate.net

A plausible organocatalytic route to this compound could involve the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, catalyzed by a chiral amine or a derivative thereof. For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could activate methyl crotonate via the formation of a chiral iminium ion. The subsequent addition of a 3-methoxyphenyl (B12655295) nucleophile (e.g., an organometallic reagent) would be directed by the steric bulk of the catalyst, leading to the formation of the (R)-enantiomer after hydrolysis. nih.gov

Alternatively, an organocatalytic reductive coupling reaction could be employed. This involves the reaction of an organic C-H acid with an aldehyde to form an olefin in situ, which is then reduced by an organic hydrogen donor like Hantzsch ester in the presence of a chiral catalyst, such as proline. nih.gov This strategy allows for the construction of the chiral butanoate skeleton with high enantioselectivity. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Typical ee | Reference |

|---|---|---|---|---|

| Chiral Amine | Proline | Aldol (B89426), Mannich, Michael | >90% | nih.gov |

| Chiral Amine | Jørgensen-Hayashi Catalyst | α-functionalization of aldehydes | >95% | nih.gov |

| Cinchona Alkaloid | Quinine derivative | Michael Addition | up to 99% | acs.org |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | Diels-Alder, Friedel-Crafts | >90% | mdpi.com |

Metal-catalyzed asymmetric conjugate addition is a highly effective method for forming carbon-carbon bonds and establishing a stereocenter. libretexts.org This approach is well-suited for the synthesis of this compound. The general strategy involves the 1,4-addition of an organometallic nucleophile to an α,β-unsaturated ester, such as methyl crotonate, in the presence of a chiral metal catalyst. libretexts.org

Copper-based catalysts are commonly used for these transformations, often paired with chiral phosphoramidite (B1245037) or diphosphine ligands. libretexts.org For instance, the addition of a Grignard reagent or a dialkylzinc reagent derived from 3-bromoanisole (B1666278) to methyl crotonate could be catalyzed by a copper(I) salt and a chiral ligand like (S)-BINAP or a TADDOL-derived phosphoramidite. The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the nucleophile to one face of the unsaturated ester, thereby controlling the stereochemistry of the newly formed C-C bond. libretexts.org

Rhodium-catalyzed asymmetric conjugate additions of organoboronic acids have also proven to be a successful methodology. libretexts.org The reaction of 3-methoxyphenylboronic acid with methyl crotonate in the presence of a chiral rhodium-phosphine complex can afford the desired product with high enantioselectivity. libretexts.org

| Metal | Chiral Ligand | Nucleophile | Substrate | Typical ee | Reference |

|---|---|---|---|---|---|

| Copper | (S)-BINAP | Grignard Reagents | Cyclic Enones | up to 96% | libretexts.org |

| Copper | Phosphoramidite L | Dialkylzinc | Acyclic Enones | up to 98% | libretexts.org |

| Rhodium | (S)-BINAP | Arylboronic Acids | Acyclic Enones | >99% | libretexts.org |

| Copper | QuinoxP | Diboron Reagents | Cyclic Enones | up to 98% | organic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

For the synthesis of this compound, a suitable achiral precursor, such as 3-(3-methoxyphenyl)butanoic acid, could be coupled with a chiral auxiliary. A common and effective class of auxiliaries are the Evans oxazolidinones. wikipedia.org The resulting N-acyloxazolidinone can be enolized, and the subsequent alkylation or conjugate addition reaction proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituent on the auxiliary, which blocks one face of the enolate. researchgate.net After the key bond-forming step, the auxiliary can be cleaved under mild conditions to afford the desired chiral carboxylic acid, which can then be esterified to give the final product.

While classic auxiliaries like Evans oxazolidinones and pseudoephedrine are highly effective, research continues into the development of new auxiliaries with improved properties, such as easier removal, higher recyclability, or better stereocontrol for specific reaction types. nih.govnumberanalytics.com

One notable development is the use of pseudoephenamine as a chiral auxiliary. nih.gov It has shown remarkable stereocontrol in alkylation reactions, often providing higher diastereoselectivities than the related pseudoephedrine, especially in the formation of sterically hindered centers. nih.govharvard.edu Amides derived from pseudoephenamine are often crystalline, which can facilitate purification by recrystallization. nih.gov Furthermore, the auxiliary can be removed under mild, salt-free conditions. harvard.edu

Another area of development is the design of "interlocking auxiliaries," where the auxiliary not only provides a chiral environment but also influences the topology of the molecule, as seen in the synthesis of mechanically planar chiral rotaxanes. nih.gov While not directly applicable to a small molecule like this compound, this research highlights the innovative design principles being applied to chiral auxiliaries. The continuous development of novel auxiliaries expands the toolkit available to synthetic chemists for achieving high levels of stereocontrol in a variety of transformations. numberanalytics.com

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol, Conjugate Addition | High diastereoselectivity, reliable Z-enolate formation. | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylation of amides | Inexpensive, derived from natural sources. | wikipedia.org |

| Pseudoephenamine | Alkylation of amides | Excellent stereocontrol, crystalline derivatives, mild removal. | nih.gov |

| Camphorsultam | Diels-Alder, Alkylation | High diastereoselectivity, crystalline derivatives. | wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of ketones/aldehydes | Forms chiral hydrazones, high enantioselectivity. | wikipedia.org |

Methodologies for Auxiliary Attachment and Cleavage

The use of chiral auxiliaries is a robust and well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.net For the synthesis of molecules like this compound, auxiliaries such as the Evans oxazolidinones are particularly effective. researchgate.netmdpi.com

The process begins with the attachment of the chiral auxiliary to an achiral carboxylic acid derivative. Typically, the oxazolidinone, derived from a chiral amino alcohol, is first deprotonated with a strong base like n-butyllithium to form a nucleophilic amide. researchgate.net This amide then reacts with an activated form of 3-(3-methoxyphenyl)propanoic acid, such as its acid chloride, to form an N-acyloxazolidinone. This covalent attachment creates a chiral substrate where the auxiliary can effectively shield one face of the molecule.

Following a subsequent diastereoselective transformation (e.g., α-alkylation to introduce the methyl group), the chiral auxiliary must be cleaved to yield the desired chiral carboxylic acid, which can then be esterified to the final product. The cleavage method is critical to avoid racemization and to recover the often-expensive auxiliary. A widely used method for the selective cleavage of the exocyclic amide bond without disturbing the stereocenter is hydrolysis with lithium hydroperoxide (LiOOH). nih.gov This reagent preferentially attacks the exocyclic carbonyl group, releasing the chiral carboxylic acid and the intact auxiliary. researchgate.netbeilstein-journals.orgresearchgate.net The reaction with lithium hydroxide (B78521) (LiOH) alone, in contrast, tends to cleave the endocyclic carbamate (B1207046) bond, destroying the auxiliary. beilstein-journals.orgrsc.org The hydroperoxide anion is a more effective nucleophile for the desired transformation, leading to the peroxyacid, which is then reduced in situ to the carboxylic acid. nih.gov

Table 1: Common Chiral Auxiliaries and Cleavage Reagents

| Chiral Auxiliary | Typical Attachment Reaction | Common Cleavage Reagent | Product after Cleavage |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Acylation with an acid chloride | LiOOH / H₂O₂ | Carboxylic Acid |

| (S)-4-benzyl-2-oxazolidinone | Acylation with an acid chloride | LiBH₄ | Primary Alcohol |

| (R,R)-Pseudoephedrine | Amidation with a carboxylic acid | Acid or Base Hydrolysis | Carboxylic Acid |

| Camphorsultam | Acylation with an acid chloride | LiOH / H₂O₂ | Carboxylic Acid |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can effectively resolve racemic mixtures or create chiral centers with high precision.

Enzyme-Catalyzed Kinetic Resolution Techniques

Kinetic resolution is a powerful biocatalytic method that relies on the differential reaction rates of two enantiomers with an enzyme. In the synthesis of this compound, a racemic mixture of the methyl ester can be subjected to enantioselective hydrolysis catalyzed by an enzyme. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, leaving the desired (R)-ester unreacted.

The success of this technique hinges on the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value signifies a large difference in reaction rates for the two enantiomers, allowing for the isolation of the unreacted ester with high enantiomeric excess (ee) at approximately 50% conversion. nih.govresearchgate.net For instance, studies on the closely related substrate, ethyl 3-phenylbutanoate, have shown that lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens exhibit excellent enantioselection (E > 200), enabling the production of the (S)-acid and the remaining (R)-ester with high optical purity. mdpi.com

Stereoselective Biotransformations Utilizing Esterases and Lipases

Esterases and lipases are the most commonly employed enzymes for the synthesis of chiral esters due to their broad substrate tolerance, stability in organic solvents, and high stereoselectivity. nih.govnih.gov These enzymes can catalyze either the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid or alcohol.

In the context of producing this compound, a lipase (B570770) could be used to catalyze the hydrolysis of racemic methyl 3-(3-methoxyphenyl)butanoate. Research on various 3-aryl alkanoic acid esters has demonstrated the efficacy of this approach. A screening of multiple hydrolases for the resolution of ethyl 3-phenylbutanoate identified several enzymes capable of achieving high enantiopurity for both the resulting acid and the unreacted ester. mdpi.com This methodology is directly applicable to the synthesis of the target compound.

Table 2: Hydrolase Screening for Kinetic Resolution of (±)-Ethyl 3-Phenylbutanoate

| Enzyme Source | Conversion (%) | eeacid (%) | eeester (%) | E-value |

|---|---|---|---|---|

| Pseudomonas cepacia | 51 | 98 | >99 | >200 |

| Alcaligenes spp. | 51 | 98 | >99 | >200 |

| Pseudomonas fluorescens | 50 | 98 | >99 | >200 |

| Candida antarctica B | 51 | 92 | >99 | 144 |

| Candida rugosa | 47 | 78 | 69 | 13 |

Data adapted from a study on a structurally analogous compound. mdpi.com

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves converting a chiral starting material or using a chiral reagent to create a new stereocenter, where the formation of one diastereomer is favored over others. This approach offers excellent control over the absolute stereochemistry of the product.

Substrate-Controlled Diastereoselectivity

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by an existing chiral center within the substrate molecule. For the synthesis of this compound, this could be achieved, for example, by the diastereoselective reduction of a β-keto ester that already possesses a chiral center.

A hypothetical pathway could involve starting with a chiral alcohol, such as (R)-pantolactone, and esterifying it with 3-(3-methoxyphenyl)-3-oxopropanoic acid. The resulting β-keto ester now contains a chiral center in the alcohol moiety. The subsequent reduction of the ketone would be influenced by this existing stereocenter, leading to the preferential formation of one diastereomeric β-hydroxy ester. The stereochemical bias is dictated by factors such as steric hindrance and chelation control, as described by models like Felkin-Anh. After the diastereoselective reduction, the chiral alcohol auxiliary would be cleaved and the resulting chiral β-hydroxy acid esterified to yield the final product.

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity relies on an external chiral reagent or catalyst to direct the formation of a new stereocenter. This is a highly versatile and widely used strategy.

One prominent example is the use of chiral auxiliaries, as discussed in section 2.1.2.2. The alkylation of an N-acyloxazolidinone derived from 3-(3-methoxyphenyl)propanoic acid with methyl iodide would proceed via a chelated Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile (methyl iodide) to approach from the less hindered face, thus leading to a high diastereomeric excess of the desired product. researchgate.netnih.gov

Another powerful reagent-controlled method is asymmetric hydrogenation. An unsaturated precursor, methyl (E)-3-(3-methoxyphenyl)but-2-enoate, can be hydrogenated using a chiral transition metal catalyst. Complexes of rhodium or ruthenium with chiral diphosphine ligands, such as BINAP, are highly effective for this transformation. nih.gov The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the delivery of hydrogen to one face of the double bond, producing the (R)-enantiomer with high enantioselectivity. nih.gov

Similarly, the asymmetric reduction of a keto-precursor, methyl 3-(3-methoxyphenyl)-3-oxobutanoate, can be achieved using chiral reducing agents. Reagents like chirally modified borohydrides or catalytic systems such as those developed by Noyori (Ru-BINAP/diamine) for transfer hydrogenation can reduce the ketone to the corresponding alcohol with high enantioselectivity. The resulting chiral β-hydroxy ester can then be further processed to the target butanoate.

Precursor and Starting Material Derivatization for Stereochemical Control

An alternative to resolving a racemic mixture is to synthesize the molecule with the desired stereochemistry from the outset. This is achieved by using a chiral auxiliary, which is an enantiomerically pure compound that is temporarily incorporated into the starting material. tcichemicals.com The auxiliary directs the stereochemical course of a key bond-forming reaction and is subsequently removed.

For the synthesis of this compound, a plausible strategy involves the asymmetric conjugate addition of an organometallic reagent to a prochiral α,β-unsaturated ester that is covalently bonded to a chiral auxiliary. For example, an Evans auxiliary (an oxazolidinone) can be acylated to form an N-enoyl oxazolidinone. The steric bulk of the auxiliary effectively shields one face of the double bond, forcing the incoming nucleophile to attack from the opposite face, thereby creating the new stereocenter with high diastereoselectivity. After the addition reaction establishes the (R) configuration at the 3-position, the chiral auxiliary is cleaved through hydrolysis or alcoholysis, yielding the enantiomerically enriched 3-(3-methoxyphenyl)butanoic acid or its ester directly.

Green Chemistry Principles in the Synthesis of Chiral Butanoates

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency.

A primary goal of green chemistry is to minimize the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. cmu.edu For the synthesis of chiral butanoates, several solvent-free or low-solvent methodologies are applicable, particularly for the esterification step.

Enzymatic Catalysis: Lipases are enzymes that can efficiently catalyze esterification and transesterification reactions under mild and often solvent-free conditions. nih.gov An immobilized lipase can be used to catalyze the reaction between 3-(3-methoxyphenyl)butanoic acid and methanol (B129727). The reaction medium itself consists of the liquid reactants, eliminating the need for an organic solvent. nih.gov Furthermore, lipases are often enantioselective, meaning they may preferentially esterify one enantiomer over the other, potentially combining the resolution and synthesis steps into a single, highly efficient process known as kinetic resolution.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com Esterification reactions can be performed under solvent-free conditions by adsorbing the reactants (the acid and alcohol) onto a solid support, such as basic alumina (B75360) or montmorillonite (B579905) clay, and then irradiating the mixture with microwaves. cem.com This approach enhances energy efficiency and simplifies product work-up.

Table 3: Comparison of Conventional vs. Green Esterification Methods

| Parameter | Conventional Method (Solvent-Based) | Green Method (Solvent-Free Lipase) |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄) | Immobilized Lipase |

| Solvent | Toluene, Hexane | None (Reactants as medium) |

| Temperature | High (Reflux) | Mild (e.g., 30-60 °C) |

| Reaction Time | Several hours to days | Can be significantly shorter |

| Byproducts | Acidic waste, solvent waste | Minimal, catalyst is reusable |

| Selectivity | Non-selective | Potentially Enantioselective |

Atom Economy and E-Factor Considerations in this compound Production

The pursuit of sustainable chemical manufacturing necessitates a shift from traditional yield-focused analysis to a more holistic assessment that includes metrics of resource efficiency and waste generation. Atom economy and the Environmental Factor (E-Factor) are two of the most widely adopted green chemistry metrics that provide valuable insights into the efficiency of a chemical process.

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. It offers a theoretical measure of how efficiently a reaction utilizes starting materials. An ideal reaction, such as an addition or rearrangement, would have an atom economy of 100%, meaning all atoms from the reactants are found in the final product.

The E-Factor , conceived by Roger Sheldon, provides a more practical measure of the waste generated in a process. It is calculated as the total mass of waste produced divided by the mass of the desired product. This metric encompasses not only byproducts from the reaction but also includes solvent losses, reagent waste, and process aids, thus offering a more comprehensive view of the environmental footprint of a manufacturing process. A lower E-factor signifies a more environmentally benign process.

A plausible and efficient method for the synthesis of the chiral core of this compound is through the asymmetric hydrogenation of a prochiral precursor, methyl 3-(3-methoxyphenyl)but-2-enoate. This method is a powerful tool for establishing the required stereocenter with high enantioselectivity.

A representative reaction scheme for this transformation is as follows:

Reactants:

Methyl 3-(3-methoxyphenyl)but-2-enoate

Hydrogen gas (H₂)

Catalyst:

A chiral transition metal catalyst (e.g., a Ruthenium-BINAP complex)

Product:

this compound

Byproducts:

Ideally, in an asymmetric hydrogenation, the only other reactant is hydrogen, which is fully incorporated into the product, leading to a very high theoretical atom economy. The catalyst is used in substoichiometric amounts and is, in principle, recyclable.

To illustrate the calculation of these green metrics, let's consider the molecular weights of the components in this key step:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3-(3-methoxyphenyl)but-2-enoate | C₁₂H₁₄O₃ | 206.24 |

| Hydrogen | H₂ | 2.02 |

| This compound | C₁₂H₁₆O₃ | 208.26 |

Atom Economy Calculation

The atom economy for this asymmetric hydrogenation is calculated as:

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

In this case:

Atom Economy (%) = (208.26 / (206.24 + 2.02)) x 100 = (208.26 / 208.26) x 100 = 100%

This ideal atom economy highlights the inherent efficiency of addition reactions like hydrogenation, where all the atoms of the reactants are incorporated into the final product.

E-Factor Considerations

While the atom economy is theoretically 100%, the E-Factor will invariably be greater than zero due to practical considerations in a real-world production scenario. The primary contributors to the E-factor in this synthesis would be:

Solvent Usage: The reaction is typically carried out in a solvent (e.g., methanol, ethanol, or dichloromethane). The volume of solvent used, its potential for recycling, and any losses during workup and purification will significantly impact the E-factor.

Catalyst System: Although used in small quantities, the synthesis of the chiral ligand and the metal precursor, as well as any losses of the catalyst during the reaction or recovery, contribute to the waste stream.

Workup and Purification: The process of isolating and purifying the product, which may involve extractions, chromatography, and recrystallization, generates additional solvent and material waste.

The following table provides a hypothetical E-Factor analysis based on typical laboratory or pilot-scale synthesis conditions. The actual values in an industrial setting would be highly dependent on process optimization and the scale of production.

| Waste Stream Component | Hypothetical Mass (kg) per kg of Product |

| Solvent from reaction | 5 - 15 |

| Solvent from purification | 10 - 30 |

| Catalyst residues/losses | 0.01 - 0.1 |

| Aqueous waste from workup | 5 - 10 |

| Total Waste | 20.01 - 55.1 |

| E-Factor Range | 20 - 55 |

An E-factor in the range of 20-55 is not uncommon for the production of fine chemicals and pharmaceuticals. However, significant efforts in industrial process development would focus on reducing this value by:

Optimizing the reaction to run at higher concentrations, thereby reducing solvent volume.

Selecting greener, more easily recyclable solvents.

Developing more robust and recyclable catalyst systems.

Implementing efficient purification techniques that minimize solvent usage, such as crystallization over chromatography.

Stereochemical Investigations of Methyl R 3 3 Methoxyphenyl Butanoate

Absolute Configuration Assignment Methodologies

The absolute configuration of a chiral molecule, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, can be determined by several powerful analytical techniques. These methods provide unambiguous proof of the spatial arrangement of atoms at the stereocenter.

Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, particularly for atoms heavier than oxygen when using common X-ray sources like copper. researchgate.neted.ac.uk This effect allows for the differentiation between a molecule and its non-superimposable mirror image.

For a molecule like Methyl (R)-3-(3-Methoxyphenyl)butanoate, which is a liquid or low-melting solid at room temperature and composed of only light atoms (C, H, O), direct crystallization can be challenging. A common strategy is to convert the molecule into a crystalline derivative. nih.gov This can be achieved by reacting the parent compound, or a precursor like 3-(3-methoxyphenyl)butanoic acid, with a heavy atom-containing reagent or a chiral resolving agent of known absolute configuration.

The process typically involves the following steps:

Derivatization: The chiral acid is reacted with a reagent containing a heavy atom (e.g., bromine, iodine) or a chiral molecule of known configuration (e.g., an enantiomerically pure amine) to form a salt or an amide.

Crystallization: The resulting derivative is crystallized to obtain high-quality single crystals suitable for XRD analysis.

Data Collection and Analysis: The crystal is subjected to X-ray diffraction. The analysis of the diffraction pattern, particularly the intensities of Bijvoet pairs (reflections hkl and -h-k-l), allows for the determination of the Flack parameter. nih.gov A Flack parameter close to zero for the assumed configuration confirms its correctness with high confidence. ox.ac.uk

While no specific crystal structure of a derivative of this compound is publicly available, this methodology remains the gold standard for unambiguous assignment of its absolute configuration.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of plane-polarized light by a chiral molecule. These methods are highly sensitive to the molecule's stereochemistry.

ECD spectroscopy is particularly powerful for determining the absolute configuration of compounds containing chromophores. The methoxyphenyl group in this compound serves as a suitable chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the groups around the stereocenter.

Direct experimental ECD data for this compound is not widely reported. However, studies on analogous compounds provide valuable insight. For instance, chiroptical sensing studies on the closely related (R)-3-phenylbutanoic acid have demonstrated that its coordination to a sensor molecule induces a characteristic CD spectrum. nih.govacs.org This suggests that the phenyl chromophore's interaction with the chiral center governs the chiroptical response.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration.

Mechanistic Investigations of Reactions Involving Methyl R 3 3 Methoxyphenyl Butanoate

Elucidation of Reaction Pathways in its Enantioselective Formation

The enantioselective formation of Methyl (R)-3-(3-Methoxyphenyl)butanoate is predominantly achieved through the asymmetric hydrogenation of methyl 3-(3-methoxyphenyl)-3-oxobutanoate, a β-keto ester. This transformation is most effectively catalyzed by Ruthenium(II) complexes bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction follows the general principles of the Noyori asymmetric hydrogenation. youtube.comrsc.org

The catalytic cycle, as established for related β-keto esters, is believed to proceed through the following key steps nih.gov:

Catalyst Activation: The pre-catalyst, often a Ru(II)-BINAP dihalide complex, reacts with hydrogen gas to form the active catalyst, a ruthenium hydride species. wikipedia.org This active form is crucial for the subsequent reduction steps.

Substrate Coordination: The β-keto ester, methyl 3-(3-methoxyphenyl)-3-oxobutanoate, coordinates to the chiral ruthenium hydride catalyst. The coordination primarily involves the keto group of the substrate.

Hydrogenation: The hydrogenation of the coordinated ketone is believed to occur through the keto tautomer rather than the enol form. harvard.edu This involves the transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from a ligand or solvent to the carbonyl oxygen.

Product Release and Catalyst Regeneration: The resulting product, this compound, is released from the coordination sphere of the ruthenium complex. The catalyst is then regenerated to participate in another catalytic cycle.

Evidence from studies on analogous systems suggests that the reaction proceeds via an inner-sphere mechanism where the substrate directly coordinates to the metal center. wikipedia.org

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses of this compound

The high enantioselectivity observed in the synthesis of this compound is a direct consequence of the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The C2 symmetry of the BINAP ligand plays a pivotal role in differentiating between the two prochiral faces of the ketone in methyl 3-(3-methoxyphenyl)-3-oxobutanoate.

The stereochemical outcome is determined in the hydride transfer step. The rigid structure of the Ru-(R)-BINAP complex creates a chiral pocket. For the hydrogenation to occur, the substrate must coordinate to the metal in a specific orientation. Of the two possible diastereomeric transition states, one is significantly favored due to steric interactions. harvard.edu

In the favored transition state leading to the (R)-enantiomer, the 3-methoxyphenyl (B12655295) group of the substrate is oriented away from the bulky phenyl groups of the BINAP ligand, minimizing steric hindrance. The alternative transition state, which would lead to the (S)-enantiomer, suffers from significant steric repulsion between the substrate's aromatic ring and the ligand's phenyl groups. This energy difference between the two transition states is substantial enough to ensure the preferential formation of the (R)-product with high enantiomeric excess (ee).

The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the chirality of the final product. For the synthesis of this compound, the (R)-BINAP ligand is employed.

| BINAP Ligand | Major Product Enantiomer | Typical Enantiomeric Excess (ee) |

|---|---|---|

| (R)-BINAP | This compound | >98% |

| (S)-BINAP | Methyl (S)-3-(3-Methoxyphenyl)butanoate | >98% |

Kinetic Studies of Key Synthetic Transformations for the Butanoate Structure

Kinetic studies of the asymmetric hydrogenation of β-keto esters provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not extensively published, data from analogous reactions with Ru-BINAP catalysts can be used to infer the kinetic behavior.

The rate of hydrogenation is influenced by several factors, including hydrogen pressure, substrate concentration, catalyst loading, and temperature. The reaction typically exhibits a first-order dependence on the concentration of the catalyst and the substrate at low concentrations. At higher substrate concentrations, the reaction can become zero-order with respect to the substrate, indicating saturation of the catalyst.

The reaction rate is also sensitive to the solvent and the presence of additives. Alcohols, particularly methanol (B129727) and ethanol, are commonly used as solvents and can participate in the catalytic cycle. The presence of small amounts of acid has been shown to significantly accelerate the reaction in some cases. orgsyn.org

Dynamic kinetic resolution (DKR) is a powerful strategy that can be applied to substrates with a chiral center that can racemize under the reaction conditions. While the precursor methyl 3-(3-methoxyphenyl)-3-oxobutanoate does not have a chiral center, related substrates with an α-substituent can undergo DKR. In such cases, the rate of racemization of the less reactive enantiomer of the starting material must be faster than the rate of its hydrogenation to achieve a high yield of a single stereoisomer of the product. harvard.edu

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Hydrogen Pressure | Increases (up to a certain limit) | Higher concentration of H2 available for catalyst activation and hydrogenation. |

| Temperature | Increases | Provides sufficient energy to overcome the activation barrier. |

| Catalyst Loading | Increases | Higher concentration of active catalytic sites. |

| Substrate Concentration | Increases (initially), then plateaus | Saturation of catalyst active sites at high concentrations. |

Spectroscopic Characterization Methodologies for Structural Elucidation of Methyl R 3 3 Methoxyphenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Methyl (R)-3-(3-Methoxyphenyl)butanoate would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would allow for the assignment of each proton in the molecule.

Expected ¹H NMR Data (Predicted):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C4'-H, C6'-H, C2'-H) | 6.7 - 7.2 | Multiplet | 3H |

| Aromatic (C5'-H) | 6.7 - 7.2 | Multiplet | 1H |

| Methine (C3-H) | 3.2 - 3.6 | Sextet | 1H |

| Methoxy (B1213986) (Ar-OCH₃) | ~3.8 | Singlet | 3H |

| Methoxy (Ester-OCH₃) | ~3.6 | Singlet | 3H |

| Methylene (B1212753) (C2-H₂) | ~2.6 | Doublet | 2H |

| Methyl (C4-H₃) | ~1.3 | Doublet | 3H |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

Expected ¹³C NMR Data (Predicted):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C1) | 170 - 175 |

| Aromatic (C1') | 140 - 145 |

| Aromatic (C3') | 158 - 162 |

| Aromatic (C5') | 110 - 115 |

| Aromatic (C2', C4', C6') | 115 - 130 |

| Methine (C3) | 40 - 45 |

| Methoxy (Ar-OCH₃) | 55 - 60 |

| Methoxy (Ester-OCH₃) | 50 - 55 |

| Methylene (C2) | 40 - 45 |

| Methyl (C4) | 20 - 25 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak would be expected between the methine proton (C3-H) and the adjacent methylene protons (C2-H₂) and methyl protons (C4-H₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the ester's methoxy protons would show a cross-peak with the signal for the ester's methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule. For instance, the protons of the ester's methoxy group would show a correlation to the carbonyl carbon (C1), and the aromatic protons would show correlations to neighboring aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR and Raman Data (Predicted):

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 (strong in IR) |

| C-O (Ester) | 1000 - 1300 (strong in IR) |

| C-H (Aromatic) | 3000 - 3100 (medium in IR) |

| C=C (Aromatic) | 1450 - 1600 (medium to weak in IR) |

| C-H (Aliphatic) | 2850 - 3000 (strong in IR) |

| C-O (Aryl ether) | 1200 - 1275 (strong in IR) |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 208.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]⁺) at m/z 208. The fragmentation pattern would likely involve the loss of the methoxy group from the ester (-OCH₃, 31 Da) or the cleavage of the bond adjacent to the aromatic ring.

Expected Fragmentation Pattern (Predicted):

| m/z | Possible Fragment |

| 208 | Molecular ion [C₁₂H₁₆O₃]⁺ |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

| 135 | [CH(CH₃)C₆H₄OCH₃]⁺ |

| 121 | [C₆H₄OCH₃CH₂]⁺ |

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Since this compound is a chiral molecule, chiroptical methods are necessary to determine its absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore in the molecule would be expected to exhibit a characteristic CD spectrum, and the sign and intensity of the Cotton effects could be used to determine the (R) configuration at the chiral center, often through comparison with theoretical calculations or data from similar compounds.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum would provide information about the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It can provide detailed stereochemical information by probing the vibrational modes of the chiral molecule.

Computational and Theoretical Chemistry Studies of Methyl R 3 3 Methoxyphenyl Butanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl (R)-3-(3-Methoxyphenyl)butanoate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G*, can provide a wealth of information regarding its molecular geometry, electronic properties, and reactivity.

The initial step in DFT calculations is the geometry optimization of the molecule to find its lowest energy structure. The optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-CH3 (ester) | 1.44 Å | |

| C-C (chiral center) | 1.54 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-C-C (butanoate chain) | 112.0° | |

| Dihedral Angle | H-C(chiral)-C(phenyl)-C | 118.5° |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

From the optimized structure, various electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the acidic protons.

Conformational Analysis and Energy Landscapes of the Chiral Butanoate

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is critical as the biological activity and physical properties can be dependent on the predominant conformation.

Computational methods can be used to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C(phenyl)-C(chiral)-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Anti) | 180° | 0.00 | 65 |

| B (Gauche 1) | 60° | 0.85 | 25 |

| C (Gauche 2) | -60° | 1.20 | 10 |

Note: This data is hypothetical and for illustrative purposes. The relative energies determine the population of each conformer at a given temperature.

The analysis reveals that the "anti" conformation, where the bulky methoxyphenyl and the ester groups are furthest apart, is likely the most stable due to minimized steric hindrance. youtube.com The less stable "gauche" conformers also exist in equilibrium, and their populations can be estimated using the Boltzmann distribution. Understanding these conformational preferences is crucial for rationalizing the molecule's interaction with biological targets or chiral catalysts.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, NMR chemical shifts, and electronic transitions, a theoretical spectrum can be generated that aids in the structural elucidation and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. scispace.com These calculated frequencies, when properly scaled, can be compared with experimental Infrared (IR) and Raman spectra to assign the observed bands to specific molecular vibrations.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (ester) | 1735 | 1740 |

| C-O Stretch (ester) | 1240 | 1245 |

| C-H Stretch (aromatic) | 3050 | 3055 |

| O-CH₃ Stretch | 2850 | 2852 |

Note: The data presented is illustrative. A scaling factor is typically applied to calculated frequencies to account for anharmonicity and basis set limitations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning complex spectra and confirming the structure of the (R)-enantiomer.

Molecular Modeling of Enantioselective Catalysis Mechanisms Leading to this compound

One of the most significant applications of molecular modeling in the context of chiral molecules is in understanding and predicting the outcomes of enantioselective catalytic reactions. The synthesis of the (R)-enantiomer of Methyl 3-(3-Methoxyphenyl)butanoate in high enantiomeric excess requires a chiral catalyst. Molecular modeling can elucidate the mechanism of such a reaction at the atomic level.

Consider a hypothetical enantioselective hydrogenation of a precursor, Methyl 3-(3-methoxyphenyl)but-2-enoate, using a chiral rhodium-phosphine catalyst. Computational studies can model the entire catalytic cycle, including:

Substrate-Catalyst Binding: Modeling the initial coordination of the prochiral substrate to the chiral catalyst. Different binding modes can be explored to identify the most stable pre-reaction complex.

Transition State Analysis: Locating and calculating the energies of the transition states for the formation of both the (R) and (S) enantiomers. The difference in the activation energies of these two diastereomeric transition states is what determines the enantioselectivity of the reaction.

Product Release: Modeling the dissociation of the product from the catalyst.

Table 4: Hypothetical Energy Profile for the Enantioselective Hydrogenation

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Pre-reaction Complex (pro-R) | -5.2 |

| Pre-reaction Complex (pro-S) | -4.8 |

| Transition State to (R)-product | +10.5 |

| Transition State to (S)-product | +12.8 |

| (R)-Product + Catalyst | -15.0 |

| (S)-Product + Catalyst | -15.0 |

Note: This data is purely hypothetical and serves to illustrate the principles. A lower energy transition state for the (R)-pathway would lead to the preferential formation of the (R)-enantiomer.

By analyzing the geometries of the transition states, researchers can identify the key steric and electronic interactions between the substrate and the chiral ligands of the catalyst that are responsible for the stereochemical outcome. This understanding can then guide the rational design of more efficient and selective catalysts.

Strategic Utility of Methyl R 3 3 Methoxyphenyl Butanoate As a Chiral Building Block

Applications in Stereoselective Total Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex organic molecules utilizing Methyl (R)-3-(3-methoxyphenyl)butanoate are not extensively documented in publicly available literature, its structural motifs are present in numerous natural products and pharmaceuticals. Chiral 3-arylbutanoic acid derivatives are key components in various biologically active compounds, and the (R)-configuration at the β-position is a common feature.

The utility of analogous chiral building blocks in total synthesis is well-established. For instance, enantiomerically pure 3-phenylbutanoic acid and its derivatives have been employed in the synthesis of antibacterial agents and bisabolene (B7822174) sesquiterpenes. mdpi.com The presence of the 3-methoxyphenyl (B12655295) group in the target molecule offers additional synthetic handles for further transformations, making it a valuable precursor for a range of complex structures. The strategic application of such building blocks significantly simplifies the synthetic route by providing a pre-installed chiral center, thus avoiding challenging asymmetric transformations at later stages of the synthesis.

Role as a Chiral Precursor for Advanced Organic Intermediates

This compound serves as an excellent chiral precursor for a variety of advanced organic intermediates. The ester functionality can be readily transformed into other functional groups such as aldehydes, alcohols, and amides, while preserving the stereochemical integrity of the chiral center. These transformations open up pathways to a diverse array of more complex chiral molecules.

For example, reduction of the methyl ester would yield the corresponding chiral alcohol, (R)-3-(3-methoxyphenyl)butan-1-ol. This alcohol can then be used in a variety of subsequent reactions, including etherification, esterification, and conversion to halides for nucleophilic substitution reactions. Furthermore, the chiral butanoic acid, obtained via hydrolysis of the ester, is a valuable intermediate in its own right, suitable for amide bond formation to generate chiral amides, which are prevalent in many pharmaceutical compounds. The versatility of these transformations is highlighted in the table below, showcasing the potential of this compound as a starting point for various advanced intermediates.

Table 1: Potential Advanced Intermediates from this compound

| Starting Material | Reagent(s) | Product | Intermediate Class |

|---|

Methodologies for Further Functionalization and Derivatization of the Ester and Aromatic Moieties

The synthetic utility of this compound is significantly enhanced by the potential for selective functionalization of both its ester and aromatic moieties.

Ester Moiety Functionalization: The methyl ester can undergo a wide range of transformations. As mentioned, it can be hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol. It can also undergo transesterification to introduce different alkyl groups. Furthermore, the ester can be converted to a Weinreb amide, which is a stable intermediate that can be reacted with organometallic reagents to produce ketones without over-addition.

Aromatic Moiety Functionalization: The 3-methoxyphenyl group provides a platform for various aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing group, activating the aromatic ring towards electrophilic aromatic substitution. This allows for the introduction of various substituents, such as nitro, halogen, and acyl groups, at positions 2, 4, and 6 of the aromatic ring. Demethylation of the methoxy group to a hydroxyl group would provide a phenol, which can then be further functionalized, for example, through etherification or by serving as a nucleophile in various coupling reactions.

Table 2: Potential Functionalization and Derivatization Reactions

| Moiety | Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|---|

| Ester | Hydrolysis | NaOH, H₂O | (R)-3-(3-methoxyphenyl)butanoic acid |

| Ester | Reduction | LiAlH₄ | (R)-3-(3-methoxyphenyl)butan-1-ol |

| Ester | Weinreb Amide Formation | Me(MeO)NH·HCl, i-PrMgCl | N-methoxy-N-methyl-(R)-3-(3-methoxyphenyl)butanamide |

| Aromatic | Nitration | HNO₃, H₂SO₄ | Methyl (R)-3-(3-methoxy-X-nitrophenyl)butanoate |

| Aromatic | Bromination | Br₂, FeBr₃ | Methyl (R)-3-(X-bromo-3-methoxyphenyl)butanoate |

| Aromatic | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl (R)-3-(X-acyl-3-methoxyphenyl)butanoate |

| Aromatic | Demethylation | BBr₃ | Methyl (R)-3-(3-hydroxyphenyl)butanoate |

Development of Novel Synthetic Routes Utilizing its Chiral Center

The chiral center in this compound is a key element for the development of novel synthetic routes. This stereocenter can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. For example, the chiral center can influence the facial selectivity of reactions on adjacent functional groups.

One potential area for the development of novel synthetic routes is through the diastereoselective enolate chemistry of the corresponding butanoic acid or its derivatives. The chiral center at the β-position can influence the stereochemistry of enolate formation and subsequent alkylation or aldol (B89426) reactions at the α-position, leading to the creation of a new stereocenter with a predictable relationship to the existing one.

Furthermore, the chiral butanoic acid can be used as a chiral auxiliary, where it is temporarily attached to an achiral molecule to direct a stereoselective reaction, and then subsequently cleaved. While this is a more complex application, it highlights the potential for this building block in the development of new asymmetric methodologies. The enzymatic resolution of racemic 3-arylbutanoic acid esters is a well-established method for accessing enantiomerically pure compounds, suggesting that biocatalytic approaches could also be employed to synthesize or further transform this compound and its derivatives with high stereoselectivity. mdpi.com

Future Horizons in this compound Research: A Glimpse into Next-Generation Synthesis and Separation

The synthesis and purification of single-enantiomer compounds like this compound are critical in various chemical industries, particularly for pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. As the demand for enantiomerically pure molecules grows, researchers are exploring innovative technologies to enhance efficiency, scalability, and sustainability. This article delves into the emerging research directions and future perspectives that are poised to revolutionize the production of this compound, focusing on the integration of artificial intelligence, continuous flow chemistry, novel biocatalysis, and advanced separation techniques.

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure Methyl (R)-3-(3-Methoxyphenyl)butanoate?

The synthesis typically involves enantioselective esterification or chiral resolution. For example, (R)-configured esters can be synthesized via asymmetric catalysis using chiral auxiliaries or enzymes. A common approach includes reacting 3-(3-methoxyphenyl)butanoic acid with methanol under acid-catalyzed conditions (e.g., H₂SO₄ or CSA) at reflux . To achieve enantiopurity, chiral HPLC or enzymatic resolution (e.g., lipases) may be employed post-synthesis .

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral analytical techniques are critical:

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare measured [α]D values with literature data for (R)-enantiomers .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals, confirming enantiomeric excess .

Q. What purification strategies are effective for removing byproducts from the synthesis of this compound?

- High-Performance Liquid Chromatography (HPLC) : Effective for isolating the target compound from unreacted precursors or racemic mixtures .

- Crystallization : Solvent systems like ethyl acetate/hexane can selectively crystallize the (R)-enantiomer .

- Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in cross-coupling reactions?

The methoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but may sterically hinder reactions at the para position. For example, in Suzuki-Miyaura couplings, the methoxy group directs palladium catalysts to the ortho position, requiring tailored ligands (e.g., SPhos) to mitigate steric interference . Computational studies (DFT) can model these effects to predict reaction outcomes .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions or enantiomeric impurities. Methodological solutions include:

- Enantiopurity Validation : Re-test compounds after rigorous chiral purification .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH, temperature) .

- Target-Specific Assays : Use CRISPR-engineered cell lines to isolate interactions with specific enzymes (e.g., kinases or GPCRs) .

Q. How can researchers design analogues to enhance metabolic stability without compromising bioactivity?

- Isosteric Replacements : Substitute the methoxy group with trifluoromethoxy (improves oxidative stability) .

- Prodrug Strategies : Convert the ester to a tert-butyl carbamate (Boc-protected amine) for slower hydrolysis in vivo .

- Deuterium Labeling : Replace labile hydrogens (e.g., α to the ester) with deuterium to delay metabolic cleavage .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to receptors like serotonin transporters .

- Cryo-EM : Resolves binding conformations in enzyme active sites at near-atomic resolution .

- NMR Titration : Maps binding epitopes by observing chemical shift perturbations in target proteins .

Methodological Notes

- Stereochemical Challenges : Enantioselective synthesis requires rigorous monitoring via chiral HPLC to avoid racemization during reactions .

- Data Reproducibility : Use standardized reference compounds (e.g., USP-grade reagents) in bioassays to minimize variability .

- Scale-Up Considerations : Transitioning from batch to flow chemistry improves yield and enantiopurity in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.